![molecular formula C24H40O3 B157407 2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 83003-12-7](/img/structure/B157407.png)

2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Descripción general

Descripción

CP55940 es un cannabinoide sintético que imita los efectos del tetrahidrocannabinol de origen natural, uno de los compuestos psicoactivos que se encuentran en el cannabis. Fue creado por Pfizer en 1974, pero nunca se comercializó. CP55940 se utiliza actualmente como herramienta de investigación para estudiar el sistema endocannabinoide .

Métodos De Preparación

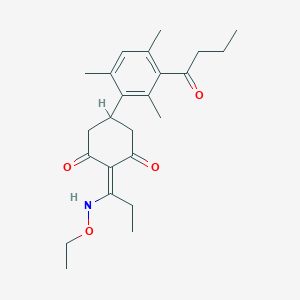

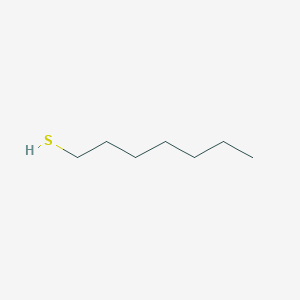

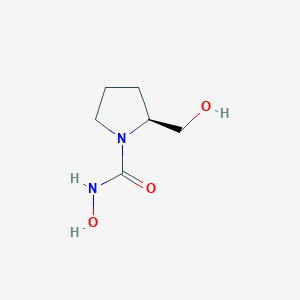

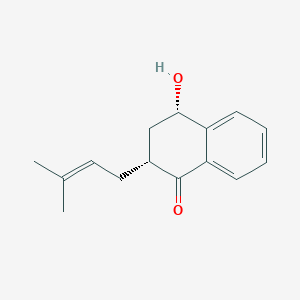

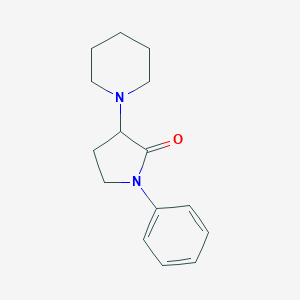

CP55940, también conocido como 5-(1,1-Dimetilheptil)-2-[5-hidroxi-2-(3-hidroxopropil)ciclohexil]fenol, se sintetiza a través de un proceso de varios pasosLas condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado

Análisis De Reacciones Químicas

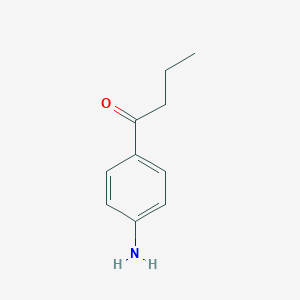

CP55940 se somete a varias reacciones químicas, que incluyen:

Oxidación: CP55940 puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir CP55940 en sus alcoholes o alcanos correspondientes.

Sustitución: Las reacciones de halogenación o alquilación pueden introducir nuevos grupos funcionales en la molécula.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el bromo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

CP55940 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: CP55940 se utiliza como compuesto de referencia en el estudio de los cannabinoides sintéticos y sus interacciones con los receptores cannabinoides.

Biología: CP55940 se utiliza para estudiar el sistema endocannabinoide y su papel en varios procesos fisiológicos, incluida la modulación del dolor, la regulación del apetito y la respuesta inmunitaria.

Medicina: CP55940 se utiliza en estudios preclínicos para investigar los posibles efectos terapéuticos de los cannabinoides en afecciones como el dolor crónico, la epilepsia y las enfermedades neurodegenerativas.

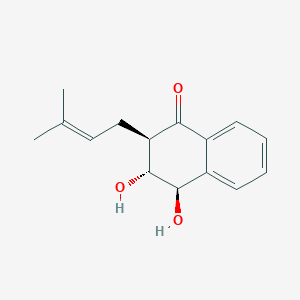

Mecanismo De Acción

CP55940 ejerce sus efectos actuando como un agonista completo en el receptor cannabinoide 1 y el receptor cannabinoide 2. Tiene alta afinidad por estos receptores, con valores de constante de disociación de 0,58 nanomolar y 0,68 nanomolar, respectivamente. CP55940 también actúa como un antagonista en el receptor acoplado a proteína G 55, el presunto receptor cannabinoide 3. La unión de CP55940 a los receptores cannabinoides activa las vías de señalización intracelular, lo que lleva a varios efectos fisiológicos .

Comparación Con Compuestos Similares

CP55940 se compara con otros cannabinoides sintéticos, como:

- CP42096

- CP47497

- CP55244

Estos compuestos comparten estructuras y propiedades farmacológicas similares, pero difieren en su potencia y selectividad de los receptores. CP55940 es único en su alta potencia y actividad agonista completa en el receptor cannabinoide 1 y el receptor cannabinoide 2, lo que lo convierte en una herramienta valiosa para estudiar el sistema endocannabinoide .

Propiedades

IUPAC Name |

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFFALZMRAPHQ-SYYKKAFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017713, DTXSID80875516 | |

| Record name | (+/-)-CP 55,940 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83002-04-4, 83003-12-7 | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83002-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 55940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083002044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 55940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-CP 55,940 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-55940 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFY70972J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CP-55940, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX8JK1BQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

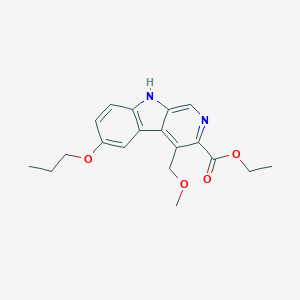

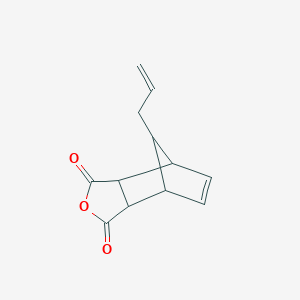

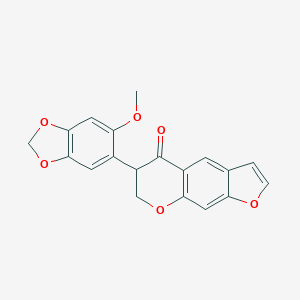

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

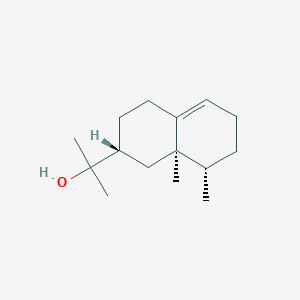

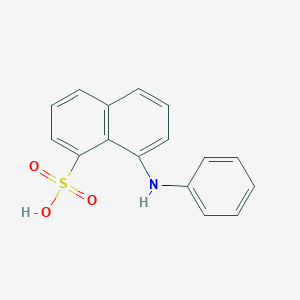

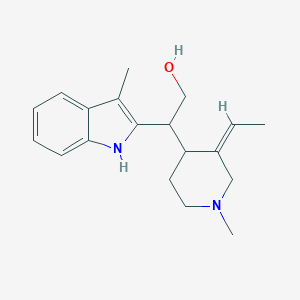

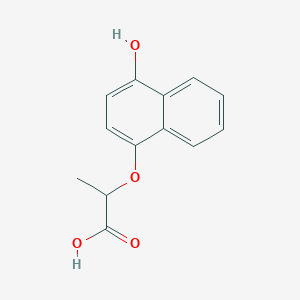

Feasible Synthetic Routes

A: CP55940 is a potent synthetic agonist of cannabinoid receptors, primarily targeting the CB1 receptor subtype []. Binding to CB1 receptors, which are predominantly found in the central and peripheral nervous system, leads to the activation of various signaling pathways. This activation results in a range of pharmacological effects, including antinociception, hypothermia, and changes in locomotor activity [, , ].

A: While specific SAR studies for CP55940 are limited within the provided texts, it is known that structural modifications to cannabinoid ligands can significantly impact their activity, potency, and selectivity for CB1 and CB2 receptors. For instance, research suggests that higher efficacy at the μ-opioid receptor enhances the antinociceptive effects observed when combining μ-opioid receptor agonists with cannabinoid receptor agonists like CP55940 []. This highlights the interconnectedness of these receptor systems and the importance of considering efficacy profiles when designing combination therapies.

A: Yes, CP55940 has demonstrated efficacy in both in vitro and in vivo settings. For example, in studies using guinea pig trachea, CP55940 effectively reduced TNF-α-enhanced nerve-evoked contractions, indicating its potential as a bronchodilator []. In rodent models of pain, CP55940 consistently demonstrates potent antinociceptive effects [, , ]. Additionally, studies in rhesus monkeys have confirmed its antinociceptive properties and further explored its interactions with opioid receptor agonists [, ].

A: While considered a valuable pharmacological tool, CP55940's potential for adverse effects is acknowledged. For instance, it can produce hypothermia in rats, a finding consistent with the known effects of cannabinoid receptor agonists [, ]. Further research is essential to thoroughly evaluate the safety profile of CP55940, particularly with long-term use.

A: The provided research does mention other cannabinoid receptor agonists, such as WIN 55,212, Δ9-tetrahydrocannabinol (Δ9-THC), and tetrahydrocannabivarin, which exhibit overlapping but distinct pharmacological profiles compared to CP55940 [, ]. These compounds serve as valuable research tools and potential alternatives depending on the specific research question or therapeutic target.

A: While specific historical milestones are not explicitly mentioned, the research highlights CP55940's significance in advancing our understanding of cannabinoid receptor pharmacology and its potential therapeutic applications, particularly in pain management [, , ]. Ongoing research continues to unravel the complexities of this compound and its role in modulating various physiological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.